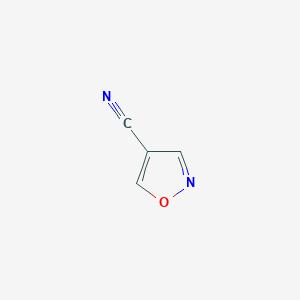

Isoxazole-4-carbonitrile

Übersicht

Beschreibung

Isoxazole-4-carbonitrile is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazole derivatives are commonly found in many commercially available drugs due to their diverse pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoxazole-4-carbonitrile can be synthesized through various methods, including:

Cycloaddition Reactions: One common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes.

Microwave-Assisted Synthesis: Another approach is the microwave-assisted one-pot synthesis, which involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.

Ultrasonication Method: This method involves the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a catalyst like DABCO under ultrasonication conditions.

Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly methods to ensure high yields and purity. These methods may include continuous flow synthesis and the use of green solvents to minimize environmental impact .

Analyse Chemischer Reaktionen

Isoxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed:

Oxidation: Isoxazole oxides.

Reduction: Reduced isoxazole derivatives.

Substitution: Substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Activity

Isoxazole-4-carbonitrile derivatives have shown promising antimicrobial properties against a range of pathogens. Studies have indicated that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- 5-amino-isoxazole-4-carbonitriles were evaluated for their inhibitory activity against various pathogens, with some compounds demonstrating significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentrations (MICs) of these compounds ranged from 40 to 70 μg/ml, indicating their potential as effective antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of isoxazole-4-carbonitriles has also been investigated. One study reported that certain derivatives exhibited notable free radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl), with an IC50 value of 67.51 μg/ml for one of the tested compounds . This suggests that these compounds could play a role in mitigating oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a comprehensive study, researchers synthesized several 5-amino-isoxazole-4-carbonitriles and tested their antimicrobial efficacy against a panel of bacteria and fungi. The results demonstrated that compounds 4a, 4b, and 4d were particularly effective at inhibiting the growth of pathogenic microorganisms. The study utilized both agar disc diffusion methods and MIC determinations to confirm the antibacterial activity .

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| 4a | 40 | Effective |

| 4b | 50 | Effective |

| 4d | 60 | Effective |

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of isoxazole derivatives. The study highlighted the ability of certain compounds to scavenge free radicals effectively, showcasing their potential for use in formulations aimed at reducing oxidative damage in biological systems .

Future Perspectives

The applications of this compound are expanding within medicinal chemistry. Its derivatives are being explored not only for their antimicrobial and antioxidant properties but also for potential anticancer activities. Research indicates that isoxazole compounds can interact with multiple biological targets, making them suitable candidates for drug development .

Wirkmechanismus

The mechanism of action of isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Isoxazole-4-carbonitrile can be compared with other similar compounds, such as:

Isoxazole-5-carbonitrile: Similar in structure but with the nitrile group at a different position, leading to different reactivity and biological activity.

Thiazole-4-carbonitrile: Contains a sulfur atom instead of an oxygen atom, resulting in different chemical properties and applications.

Oxazole-4-carbonitrile: Similar structure but with a different heteroatom (oxygen instead of nitrogen), affecting its chemical behavior and biological activity.

Uniqueness: this compound is unique due to its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives and similar heterocyclic compounds .

Biologische Aktivität

Isoxazole-4-carbonitrile and its derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms, with a cyano group at the 4-position. The synthesis of isoxazole derivatives often employs multicomponent reactions, which are efficient and environmentally friendly. For instance, a notable method involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes under mild conditions using deep eutectic solvents as catalysts .

Antimicrobial Activity

Isoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogens. Key findings include:

- Bacterial Inhibition : Compounds such as 5-amino-isoxazole-4-carbonitriles (e.g., derivatives 4a, b, d) have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, isoxazole 4b was effective against Shigella flexneri, while isoxazole 4d inhibited Escherichia coli and Shigella dysenteriae .

- Fungal Activity : Some derivatives also exhibited antifungal properties. In a study assessing 15 isoxazole derivatives against Candida albicans, it was found that these compounds could effectively reduce biofilm formation, an important factor in fungal pathogenicity .

Table 1: Antimicrobial Efficacy of Isoxazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 4a | Staphylococcus aureus | 128 | Antibacterial |

| 4b | Shigella flexneri | 256 | Antibacterial |

| 4d | Escherichia coli | 128 | Antibacterial |

| 4i | Candida albicans | Not specified | Antifungal |

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been evaluated using various assays, including the DPPH radical scavenging method. For example, isoxazole derivative 4i exhibited considerable antioxidant activity with an IC50 value of approximately 67.51 μg/mL, indicating its effectiveness in neutralizing free radicals . This property is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of certain isoxazole derivatives. For instance, one research project noted that specific derivatives induced apoptosis in human promyelocytic leukemia cells by modulating the expression of genes associated with cell cycle regulation and apoptosis (e.g., Bcl-2 and p21^WAF-1) . This suggests that isoxazoles may serve as lead compounds for further development in cancer therapy.

Case Studies

- Study on Biofilm Inhibition : A recent investigation focused on the impact of isoxazole derivatives on biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The study utilized various methods to assess minimal inhibitory concentrations (MICs) and biofilm reduction capabilities. Results indicated that several derivatives not only inhibited bacterial growth but also showed low cytotoxicity towards fibroblast cells, making them promising candidates for wound healing applications .

- Antioxidant Assessment : Another study evaluated the antioxidant activities of synthesized isoxazoles against DPPH radicals. The findings revealed that certain compounds exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid, indicating their potential utility in formulations aimed at combating oxidative stress .

Eigenschaften

IUPAC Name |

1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4-2-6-7-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJYXAHBSGPICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575300 | |

| Record name | 1,2-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-58-9 | |

| Record name | 1,2-Oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches for obtaining Isoxazole-4-carbonitrile derivatives?

A: this compound derivatives are primarily synthesized via 1,3-dipolar cycloaddition reactions. One widely employed method involves the reaction of nitrile oxides, generated in situ from aromatic aldoximes, with 3-(4-methoxyphenyl)propiolonitrile []. Another approach utilizes a three-component reaction involving malononitrile, aromatic aldehydes, and hydroxylamine hydrochloride in the presence of deep eutectic solvents like potassium carbonate/glycerol or urea-choline chloride mixtures [, ].

Q2: Have theoretical studies been conducted to understand the mechanism of this compound formation?

A: Yes, ab initio molecular orbital calculations have been employed to study the 1,3-dipolar cycloaddition reactions leading to this compound derivatives. These studies revealed that the reactions proceed through a synchronous process, with the geometry of the transition state remaining relatively insensitive to substituent effects [].

Q3: What are the reported biological activities of this compound derivatives?

A: this compound derivatives have demonstrated promising antimicrobial activities. Studies have explored their efficacy as antifungal and antibacterial agents against various strains [, ].

Q4: Are there any structure-activity relationship (SAR) studies available for this compound derivatives?

A: While comprehensive SAR studies might be limited, some insights can be derived from existing research. For instance, computational studies suggest that substituents on the isoxazole ring can influence the regioselectivity of the cycloaddition reaction, impacting the formation of specific isomers like 5-aminoisoxazole and this compound [].

Q5: Have any green chemistry principles been applied in the synthesis of this compound derivatives?

A: Yes, recent research has focused on developing greener synthetic methodologies. The use of deep eutectic solvents as environmentally benign alternatives to conventional organic solvents has been successfully demonstrated for the synthesis of this compound derivatives [, ]. These solvents offer several advantages, including mild reaction conditions, easy workup procedures, and reduced environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.